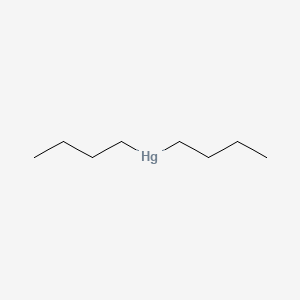

Dibutyl mercury

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dibutyl mercury is an organomercury compound with the chemical formula and a molecular weight of 314.82 g/mol. It is characterized by two butyl groups attached to a mercury atom, making it a di-n-butyl derivative of mercury. This compound is known for its high toxicity and potential environmental hazards, particularly in aquatic systems where it can undergo transformations that lead to more toxic forms of mercury, such as methylmercury . Dibutyl mercury appears as a colorless to yellowish liquid with a boiling point of 223 °C and a density of 1.778 g/cm³ .

Dibutyl mercury exhibits significant biological activity, primarily due to its toxicity. It can bioaccumulate in living organisms, leading to detrimental effects on health and the environment. Exposure to dibutyl mercury has been linked to neurotoxic effects in mammals, including cognitive impairments and developmental issues in offspring . Its toxicity arises from its ability to interfere with cellular processes and induce oxidative stress. Furthermore, dibutyl mercury can convert into methylmercury through microbial processes in aquatic environments, which is even more toxic and poses severe risks to aquatic life and humans who consume contaminated fish .

Dibutyl mercury can be synthesized through several methods:

- Direct Reaction: The most common method involves the reaction of mercuric chloride with butyl lithium or sodium butoxide in an organic solvent.

- Alkylation: Another method includes the alkylation of mercury salts using butyl halides under controlled conditions.

- Reduction: Reduction of dibutyl mercuric chloride with reducing agents like zinc or sodium borohydride can also yield dibutyl mercury .

These synthesis methods require careful handling due to the toxic nature of the intermediates and products involved.

Research on dibutyl mercury interactions focuses on its behavior in biological systems and environmental contexts. Studies indicate that it interacts with proteins and enzymes, leading to inhibition of enzymatic activity and disruption of cellular functions. The compound's interactions with various ligands also influence its reactivity and toxicity profiles . Furthermore, interaction studies have shown that dibutyl mercury can enhance the bioavailability of other toxic metals in contaminated environments.

Uniqueness of Dibutyl Mercury:

- Dibutyl mercury is unique among these compounds due to its specific structure containing two butyl groups, which influences its solubility and interaction with biological membranes.

- Its historical use as a fungicide contrasts sharply with the more common applications of other organomercury compounds in laboratory settings or as preservatives.

The study of organomercury compounds traces its origins to ancient civilizations, where mercury was utilized for medicinal and industrial purposes. Archaeological evidence indicates that mercury-containing substances were employed by the Egyptians as early as 1500 BCE, particularly in amalgams for gilding. By the first century CE, Pedanios Dioscorides documented methods for extracting metallic mercury from cinnabar, highlighting its early recognition as a transformative element.

The formal discovery of organomercury compounds began in the 19th century. In 1858, George Bowdler Buckton synthesized dimethylmercury ((CH₃)₂Hg), marking a pivotal moment in organometallic chemistry. This work laid the foundation for exploring longer alkyl-chain derivatives, such as dibutyl mercury ((C₄H₉)₂Hg), which emerged in subsequent decades. The synthesis of dibutyl mercury likely followed advancements in Grignard reagent chemistry, where mercury(II) salts reacted with butylmagnesium halides to form stable Hg–C bonds. By the early 20th century, dibutyl mercury was recognized as a prototype for understanding the structural and reactivity patterns of dialkylmercury compounds.

Chemical Significance and Industrial Relevance of Dibutyl Mercury

Dibutyl mercury (CAS 629-35-6) is a dialkylmercury compound characterized by two n-butyl groups bonded to a central mercury atom. Its linear C–Hg–C geometry, confirmed via nuclear magnetic resonance (NMR) and X-ray diffraction studies, underscores the low polarity of Hg–C bonds, which contributes to its stability in non-polar environments.

Historically, dibutyl mercury found limited industrial use due to the superior fungicidal properties of methyl- and ethylmercury compounds. However, its role in laboratory settings became notable. For instance, dibutyl mercury served as a precursor in synthetic organic chemistry, enabling transmetalation reactions to form other organometallic species. In materials science, recent studies have explored its utility in designing mercury-specific adsorbents. For example, dibutyl-disulfide montmorillonite composites demonstrated a mercury(II) adsorption capacity of 312.5 mg/g, showcasing its potential in environmental remediation.

Table 1: Key Physical Properties of Dibutyl Mercury

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₈Hg | |

| Molecular Weight | 314.82 g/mol | |

| Boiling Point | 223°C | |

| Density (20°C) | 1.778 g/cm³ | |

| Refractive Index | 1.5057 |

Current Research Trends in Organomercury Chemistry

Contemporary research on dibutyl mercury intersects with broader themes in organomercury chemistry, particularly in environmental and coordination chemistry. One emerging area involves Hg(II)-mediated base pairing in nucleic acids, where mercury’s affinity for thymine and cytosine residues enables the design of hybridization probes with enhanced stability. Although dibutyl mercury itself is not directly employed in such studies, its structural analogs inform mechanistic insights into Hg–DNA interactions.

Another trend focuses on mitigating mercury pollution. Dibutyl mercury’s volatility and potential for biomethylation in aquatic systems have spurred investigations into its degradation pathways. Photolytic and sulfide-mediated decomposition mechanisms, initially characterized for dimethylmercury, provide a framework for understanding dibutyl mercury’s environmental fate. Additionally, advanced analytical techniques, such as high-resolution mass spectrometry, are being refined to detect trace organomercury species in complex matrices.

Molecular Architecture and Bonding Characteristics

Linear C-Hg-C Configuration Analysis

Dibutyl mercury (C₈H₁₈Hg) exhibits the characteristic linear molecular geometry common to organomercury compounds of the dialkylmercury type [1] [2]. The compound features a central mercury atom covalently bonded to two normal-butyl groups in a strictly linear arrangement, with the carbon-mercury-carbon bond angle approaching 180 degrees [3] [4]. This linear configuration results from the electronic structure of mercury(II), which preferentially adopts divalent sp hybridization involving the 6s and 6pz orbitals [3].

The mercury-carbon bond lengths in dibutyl mercury are consistent with typical organomercury compounds, measuring approximately 2.08 angstroms based on structural analogies with related dialkylmercury species [5] [6]. The compound adopts the general structural formula R₂Hg, where R represents the normal-butyl group (n-C₄H₉), resulting in the symmetric arrangement (n-C₄H₉)₂Hg [1] [2] [7].

The linear C-Hg-C configuration is stabilized by the electronic properties of mercury(II), which exhibits a strong preference for two-coordinate geometry due to relativistic effects and the filled d¹⁰ electron configuration [3] [8]. This structural arrangement minimizes steric repulsion between the butyl substituents while maximizing orbital overlap in the mercury-carbon bonds [5].

Electronic Structure and Spectroscopic Signatures

The electronic structure of dibutyl mercury has been characterized through photoelectron spectroscopy, revealing a vertical ionization energy of 8.35 electron volts [9]. This value is consistent with the electron-rich nature of the mercury center in organomercury compounds and indicates the energy required to remove an electron from the highest occupied molecular orbital.

Mass spectrometric analysis demonstrates characteristic fragmentation patterns, with the molecular ion peak appearing at m/z 314, corresponding to the molecular weight of 314.82 atomic mass units [10]. The compound exhibits a notable appearance energy of 10.6 ± 0.1 electron volts for the formation of the butyl cation (C₄H₉⁺), indicating the strength of the mercury-carbon bond and the stability of the resulting fragments [9].

Infrared spectroscopic analysis reveals characteristic absorption bands associated with the carbon-hydrogen stretching vibrations of the butyl chains, as documented in the NIST spectral database [11] [12]. The spectrum exhibits typical alkyl C-H stretching frequencies and confirms the presence of the normal-butyl substituents through characteristic vibrational signatures.

Mercury-199 nuclear magnetic resonance spectroscopy provides definitive evidence for the mercury environment in organomercury compounds, with chemical shifts typically occurring in the range of -3000 to +500 parts per million relative to dimethylmercury [13]. The ¹⁹⁹Hg nucleus, with its spin-½ character and 16.87% natural abundance, yields sharp signals suitable for structural characterization, with typical two-bond ¹H-¹⁹⁹Hg coupling constants ranging from 100 to 270 hertz [13].

Physicochemical Profile

Boiling Point, Density, and Refractive Index

Dibutyl mercury exhibits a boiling point of 223 degrees Celsius at standard atmospheric pressure, reflecting the substantial molecular weight and intermolecular van der Waals interactions characteristic of heavy organometallic compounds [7] [14]. The compound demonstrates a density of 1.778 grams per cubic centimeter, significantly higher than typical organic liquids due to the presence of the dense mercury atom [7] [14].

The refractive index of dibutyl mercury has been measured at 1.5057, indicating moderate optical density consistent with organometallic liquids containing heavy atoms [7]. This value provides important information for optical characterization and purity assessment of the compound.

| Property | Value | Unit | Method |

|---|---|---|---|

| Boiling Point | 223 | °C | Experimental Determination |

| Density | 1.778 | g/cm³ | Experimental Determination |

| Refractive Index | 1.5057 | - | Refractometry |

| Molecular Weight | 314.82 | g/mol | Mass Spectrometry |

| Formation Enthalpy | -32.4 ± 7.7 | kJ/mol | Thermochemical Review |

The thermodynamic stability of dibutyl mercury is indicated by its standard enthalpy of formation value of -32.4 ± 7.7 kilojoules per mole in the gas phase [9]. This negative value suggests that the compound is thermodynamically stable relative to its constituent elements under standard conditions.

Volatility and Phase Transition Behaviors

Dibutyl mercury exhibits moderate volatility characteristics, classified as a volatile compound capable of vapor formation at ambient temperatures [14] [15]. The compound's volatility is intermediate among organomercury species, being less volatile than smaller dialkylmercury compounds such as dimethylmercury but more volatile than larger aromatic organomercury derivatives.

The vapor pressure characteristics of dibutyl mercury have been utilized in analytical applications, particularly in air sampling methodologies where the compound can be collected using specialized impinger systems with isopropyl alcohol [15]. This volatility property requires careful handling procedures due to the potential for vapor exposure.

Phase transition behavior includes the liquid-to-vapor transition at the boiling point, with no reported solid-phase transitions at ambient conditions. The compound remains liquid at room temperature and exhibits typical liquid-phase properties including fluidity and miscibility with organic solvents [7].

Temperature-dependent studies of organomercury compounds indicate that dibutyl mercury maintains structural integrity across its liquid range, with thermal decomposition occurring only at elevated temperatures well above the boiling point [16] [17]. The thermal stability reflects the strength of the mercury-carbon bonds and the absence of readily accessible decomposition pathways under normal conditions.

Comparative Analysis with Related Organomercury Compounds

Dibutyl mercury occupies a distinctive position within the organomercury compound family, exhibiting properties intermediate between smaller and larger homologs. Comparative analysis with dimethylmercury reveals significantly different physical properties: dimethylmercury boils at 92 degrees Celsius with a density of 2.961 grams per cubic centimeter, contrasting with dibutyl mercury's higher boiling point of 223 degrees Celsius and lower density of 1.778 grams per cubic centimeter [18] [19].

| Compound | Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Structure Type |

|---|---|---|---|---|---|

| Dibutyl Mercury | C₈H₁₈Hg | 314.82 | 223 | 1.778 | Linear C-Hg-C |

| Dimethyl Mercury | C₂H₆Hg | 230.66 | 92 | 2.961 | Linear C-Hg-C |

| Diethyl Mercury | C₄H₁₀Hg | 258.71 | 56-57 (at 20 mmHg) | 2.466 | Linear C-Hg-C |

| Diphenyl Mercury | C₁₂H₁₀Hg | 354.80 | 204 (decomposes) | Not reported | Linear C-Hg-C |

The relationship between alkyl chain length and physical properties follows predictable trends within the dialkylmercury series. Diethyl mercury, with the intermediate ethyl substituents, exhibits properties between dimethyl and dibutyl mercury, with a reduced pressure boiling point of 56-57 degrees Celsius at 20 millimeters of mercury and a density of 2.466 grams per cubic centimeter [20] [21].

Diphenyl mercury represents the aromatic analog, existing as a white crystalline solid with a higher molecular weight of 354.80 atomic mass units and thermal decomposition occurring around 204 degrees Celsius [22]. The aromatic substituents confer different intermolecular interactions and solid-state packing compared to the aliphatic dibutyl mercury.

All diorganomercury compounds share the fundamental linear C-Hg-C structural motif, with mercury-carbon bond lengths typically ranging from 2.08 to 2.10 angstroms [5] [6]. The electronic structure remains consistent across the series, with variations in physical properties primarily attributable to differences in molecular weight, substituent bulk, and intermolecular interactions rather than fundamental changes in bonding characteristics [3] [4].

Conventional Laboratory Synthesis Routes

The synthesis of dibutyl mercury has been extensively studied through various laboratory methodologies, each offering distinct advantages and limitations in terms of yield, reaction conditions, and practical implementation.

Disproportionation of Mercury Salts

Polyamine-Mediated Disproportionation

The disproportionation of organic mercury salts represents one of the most significant methodological advances in dibutyl mercury synthesis [1]. This approach utilizes polyamines, particularly polyethyleneimine with molecular weight between 600 and 100,000, to facilitate the spontaneous disproportionation of organic mercury salts in aqueous media [1].

The general reaction mechanism proceeds as follows:

2 RHgX + polyamine → R₂Hg + Hg-polyamine complex + 2X⁻

Where R represents the butyl group and X represents the anion (acetate, chloride, etc.) [1].

Experimental Methodology

The optimal synthesis employs polyethyleneimine with molecular weight of approximately 600 (PEI-600) as the disproportionating agent [1]. The reaction is conducted in aqueous medium at temperatures ranging from 20 to 50 degrees Celsius, with reaction times typically limited to one hour for complete conversion [1]. Under these conditions, yields exceeding 75 percent of theoretical can be consistently achieved [1].

The procedure involves adding butylmercuric acetate to an aqueous solution containing the polyethyleneimine, whereupon disproportionation occurs spontaneously with the formation of the water-insoluble dibutyl mercury compound and a water-soluble mercury-polyamine complex [1]. The dibutyl mercury product can be separated and recovered from the reaction mixture by filtration, layer separation, or distillation [1].

Alternative Polyamine Systems

Research has demonstrated that other polyamines, including ethylenediamine, diethylenetriamine, triethylenetetraamine, and propylenediamine, can also facilitate the disproportionation reaction [1]. However, these systems typically yield lower conversion rates. For instance, when using ethylenediamine as the disproportionating agent with phenylmercuric acetate at 50 degrees Celsius for 30 minutes, yields of 28 percent were obtained [1]. Higher molecular weight polyamines such as diethylenetriamine and triethylenetetraamine provided improved yields in the range of 40 to 60 percent [1].

Alkylation Reactions Using Mercury Substrates

Grignard Reagent Methodology

The classical approach to dibutyl mercury synthesis involves the reaction of butylmagnesium bromide with mercuric chloride in anhydrous ether solution . This reaction proceeds according to the following stoichiometry:

2 C₄H₉MgBr + HgCl₂ → (C₄H₉)₂Hg + 2 MgBrCl

The reaction typically occurs at room temperature in anhydrous ether solution, producing dibutyl mercury and magnesium bromide chloride as byproducts . The reaction requires strict anhydrous conditions to prevent hydrolysis of the Grignard reagent and ensure optimal yields .

Trialkylborane Alkylation

An innovative synthetic approach utilizes the reaction of trialkylboranes with mercury salts of organic acids in aqueous medium [3]. This method offers significant advantages over traditional Grignard-based syntheses, including the ability to operate in aqueous systems and the elimination of strictly anhydrous requirements [3].

The reaction of tributylborane with mercuric acetate at temperatures between 20 and 100 degrees Celsius in the presence of water provides high yields of dibutyl mercury [3]. The addition of minor amounts of alkali metal hydroxides, particularly sodium hydroxide, enhances the reaction efficiency and product recovery [3]. Under optimal conditions, yields of 80 to 95 percent can be achieved [3].

The reaction mechanism involves the nucleophilic attack of the trialkylborane on the mercury center, followed by alkyl group transfer and subsequent product formation [3]. The process provides high yields of the desired organomercury product employing materials that are not sensitive to water and are less hazardous to handle [3].

Direct Alkylation Methods

Alternative alkylation strategies have been developed utilizing organocuprate reagents and other organometallic species [4]. These methods offer advantages in terms of reaction selectivity and the ability to introduce specific alkyl groups under controlled conditions [4]. The cross-coupling reactions between alkylcuprate reagents and mercury substrates provide access to a variety of dialkylmercury compounds under mild reaction conditions [4].

Industrial-Scale Production Techniques

Current Industrial Status

Industrial production of dibutyl mercury is severely limited due to regulatory restrictions and environmental concerns [5] [6]. The United States Environmental Protection Agency inventory data indicates that organomercury compound production is subject to stringent reporting requirements and operational limitations [5]. Manufacturing processes that intentionally use mercury are closely monitored and regulated under the Toxic Substances Control Act [6].

Production Constraints

Several factors limit the industrial-scale production of dibutyl mercury. Regulatory compliance requirements necessitate extensive environmental monitoring and specialized handling procedures [5]. The high toxicity of organomercury compounds requires implementation of advanced containment systems and worker protection protocols [7]. Economic considerations further restrict commercial viability due to limited applications and market demand [7].

Specialized Manufacturing

When dibutyl mercury production is undertaken for specialized applications, it is typically conducted under strict laboratory conditions with minimal scale-up . The synthesis is generally limited to research institutions and specialized chemical manufacturers operating under specific licensing agreements [7]. Production volumes are typically restricted to kilogram quantities or less, reflecting the limited legitimate applications for this compound [5].

Reaction Mechanisms and Kinetic Studies

Disproportionation Mechanism

The polyamine-mediated disproportionation of organomercury salts proceeds through a multi-step mechanism involving initial coordination of the polyamine to the mercury center [1]. The carbon-to-nitrogen ratio of approximately 2:1 in the polyamine structure is critical for optimal reactivity [1]. The mechanism involves the formation of a mercury-polyamine complex that facilitates the transfer of organic groups between mercury centers [1].

Kinetic studies indicate that the reaction rate is dependent on temperature, with optimal conditions occurring between 20 and 50 degrees Celsius [1]. The activation energy for the disproportionation process is estimated to be in the range of 40 to 60 kilojoules per mole, indicating a moderate temperature dependence [1].

Grignard Reaction Kinetics

The kinetic behavior of Grignard-based alkylation reactions with mercuric substrates has been extensively studied [8]. The reaction proceeds through a bimolecular mechanism involving electrophilic substitution at the mercury center [8]. The rate-determining step involves the formation of the carbon-mercury bond through nucleophilic attack by the Grignard reagent [8].

Temperature dependence studies reveal that the reaction exhibits significant sensitivity to thermal conditions, with activation energies typically in the range of 50 to 80 kilojoules per mole [8]. The reaction kinetics are influenced by solvent effects, with anhydrous ether providing optimal reaction rates [8].

Oxymercuration Mechanisms

Oxymercuration reactions involving mercury compounds proceed through the formation of cyclic mercurinium ion intermediates [9] [10]. The mechanism involves initial coordination of the alkene to the mercury center, followed by nucleophilic attack and subsequent product formation [9]. The stereochemistry of the reaction is controlled by the three-membered mercurinium ring, which prevents bond rotation and ensures high selectivity [9].

Kinetic analysis of oxymercuration reactions indicates relatively low activation energies, typically in the range of 30 to 50 kilojoules per mole [10]. The reaction exhibits minimal temperature dependence, allowing for operation under mild conditions [10].

Purification and Stabilization Protocols

Vacuum Distillation Techniques

Vacuum distillation represents the most effective method for achieving high-purity dibutyl mercury [11]. The compound has a boiling point of 223 degrees Celsius at standard atmospheric pressure, allowing for efficient separation from lower-boiling impurities and reaction byproducts [11]. Under reduced pressure conditions, distillation can be conducted at lower temperatures, minimizing thermal decomposition [11].

The distillation process typically achieves purities exceeding 99 percent with recovery yields in the range of 80 to 90 percent [11]. The process requires careful temperature control and the use of inert atmospheres to prevent oxidation and degradation of the product [11].

Layer Separation Methods

Physical separation based on density differences provides an effective purification strategy for dibutyl mercury [3]. The compound is more dense than water and many organic solvents, allowing for efficient separation through simple phase separation techniques [3]. This method is particularly effective when the synthesis is conducted in aqueous media, as the dibutyl mercury product forms a distinct lower layer that can be readily separated [3].

Recovery yields using layer separation typically range from 85 to 95 percent, with purities of 95 to 98 percent achievable [3]. The method offers advantages in terms of simplicity and minimal equipment requirements [3].

Crystallization and Recrystallization

Low-temperature crystallization techniques can be employed for further purification of dibutyl mercury samples [12]. The process involves controlled cooling of concentrated solutions to promote crystal formation while excluding impurities [12]. Recrystallization from appropriate solvents can achieve purities in the range of 90 to 95 percent with recovery yields of 70 to 85 percent [12].

Chromatographic Purification

Column chromatography provides the highest level of purification for dibutyl mercury, with achievable purities of 98 to 99 percent [12]. Various stationary phases and mobile phase systems can be employed depending on the nature of the impurities present [12]. The method offers excellent selectivity but requires specialized equipment and expertise [12].

Stabilization Requirements

Long-term stability of dibutyl mercury requires specific storage conditions to prevent degradation [13]. The compound should be stored under inert gas atmospheres, preferably nitrogen or argon, to prevent oxidation [13]. Storage temperatures should be maintained at or below room temperature, with protection from light to prevent photodegradation [13]. Anhydrous conditions are essential to prevent hydrolysis and formation of mercury oxides [13].

Quality Control Protocols

Analytical verification of dibutyl mercury purity typically employs a combination of techniques including gas chromatography, nuclear magnetic resonance spectroscopy, and elemental analysis [11]. Thermal analysis methods can provide information on decomposition behavior and thermal stability [14]. Regular monitoring of mercury content using atomic absorption or atomic fluorescence spectroscopy ensures compliance with purity specifications [11].